5-Cyano-2-(4-fluorobenzoyl)benzoic acid
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Overview
Description
5-Cyano-2-(4-fluorobenzoyl)benzoic acid is a chemical compound with the molecular formula C15H8FNO3 and a molecular weight of 269.23 g/mol . It is primarily used in research and industrial applications, particularly in the field of proteomics . The compound is characterized by the presence of a cyano group, a fluorobenzoyl group, and a benzoic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-(4-fluorobenzoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-(4-fluorobenzoyl)benzoic acid with fuming nitric acid to yield 2-(4-fluoro-3-nitrobenzoyl)benzoic acid . This intermediate is then subjected to further reactions to introduce the cyano group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis in controlled environments. The process includes the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. Cleanroom facilities and cGMP (current Good Manufacturing Practice) standards are often employed to maintain high production standards.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-(4-fluorobenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly involving the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical versatility.
Scientific Research Applications
5-Cyano-2-(4-fluorobenzoyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyano-2-(4-fluorobenzoyl)benzoic acid involves its interaction with specific molecular targets. The cyano and fluorobenzoyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound can inhibit or activate specific pathways, depending on its chemical structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorobenzoyl)benzoic acid: This compound shares a similar structure but lacks the cyano group.
5-Cyano-2-fluorobenzoic acid: Similar in structure but differs in the position of the fluorobenzoyl group.
Uniqueness
5-Cyano-2-(4-fluorobenzoyl)benzoic acid is unique due to the presence of both the cyano and fluorobenzoyl groups, which confer distinct chemical properties and reactivity. This combination enhances its utility in various research and industrial applications, making it a valuable compound in the field of organic chemistry.
Properties
IUPAC Name |
5-cyano-2-(4-fluorobenzoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FNO3/c16-11-4-2-10(3-5-11)14(18)12-6-1-9(8-17)7-13(12)15(19)20/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSSLYRYEOIJJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652530 |
Source
|
Record name | 5-Cyano-2-(4-fluorobenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411221-51-7 |
Source
|
Record name | 5-Cyano-2-(4-fluorobenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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